molecular formula C24H38F3NO4 B611693 Virodhamine trifluoroacetate CAS No. 1415264-56-0

Virodhamine trifluoroacetate

Cat. No. B611693
M. Wt: 461.56
InChI Key: APQWCQIPZHJFAU-XVSDJDOKSA-N
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Description

Virodhamine trifluoroacetate is a TFA salt of virodhamine, an endogenous cannabinoid receptor mixed agonist/antagonist . It is found in higher concentrations peripherally than anandamide . Virodhamine is a full agonist at GPR55 and CB2 and partial agonist/antagonist at CB1 .


Molecular Structure Analysis

The molecular weight of Virodhamine trifluoroacetate is 461.56 . Its chemical formula is C22H37NO2.CF3CO2H . The InChi Key is APQWCQIPZHJFAU-XVSDJDOKSA-N .

Scientific Research Applications

Endocannabinoid System and Vascular Relaxation

Virodhamine trifluoroacetate's application in scientific research primarily revolves around its interaction with the endocannabinoid system and its effects on vascular relaxation. Virodhamine, acting through endothelial cannabinoid receptors, induces relaxation in human pulmonary arteries and rat mesenteric arteries. It serves as a partial agonist at the cannabinoid CB1 receptor and a full agonist at the CB2 receptor (Kozłowska et al., 2008); (Ho & Hiley, 2004).

Interaction with Monoamine Oxidase

Virodhamine has been studied for its interactions with monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. It inhibits both MAO-A and MAO-B, suggesting potential therapeutic applications for neurological disorders (Pandey et al., 2018).

Trifluoroacetic Acid in Organic Synthesis

Research on trifluoroacetic acid, a component of virodhamine trifluoroacetate, includes its uses in organic synthesis, functioning as a solvent, catalyst, and reagent in various chemical transformations (López & Salazar, 2013).

Analytical Chemistry Applications

Trifluoroacetic acid is used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) and mass spectrometry. It acts as an ion-pair reagent in the separation of small ionizable molecules and enhances chromatographic performance (Cai & Li, 1999); (Bobály et al., 2015).

Catalytic Activities

Trifluoroacetic acid is also used to increase the catalytic activity of metal-organic frameworks, indicating its potential in enhancing chemical reactions (Vermoortele et al., 2013).

Safety And Hazards

Virodhamine trifluoroacetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23;3-2(4,5)1(6)7/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3;(H,6,7)/b7-6-,10-9-,13-12-,16-15-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQWCQIPZHJFAU-XVSDJDOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Virodhamine trifluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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